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Introduction and Mechanism of Action

Intrahepatic cholangiocarcinoma (iCCA) is a rare but aggressive malignancy originating from the bile ducts

within the liver, accounting for approximately 20% of all cholangiocarcinoma cases. With most patients

presenting with advanced or metastatic disease, treatment options remain limited, and prognosis is generally

poor, with a median overall survival of less than 12 months following first-line chemotherapy. The

identification of actionable molecular alterations in iCCA has revolutionized treatment approaches, with

FGFR2 genetic alterations representing one of the most promising therapeutic targets. These alterations

occur in 10-16% of iCCA cases, with a higher prevalence in younger patients and females, and are generally

associated with a more favorable prognosis compared to FGFR2 wild-type tumors.

Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, multi-kinase inhibitor with potent

pan-FGFR activity, particularly strong against FGFR1, FGFR2, and FGFR3 kinases. Beyond its primary

FGFR targeting, derazantinib also inhibits several other kinases including RET, DDR2, VEGFR1, and KIT,

though with lower potency compared to its FGFR activity [1]. The drug demonstrates dose-dependent

inhibition of iCCA cell line growth, promotes apoptosis, and reduces signaling transduction in the MAPK

pathway, making it particularly suitable for patients with FGFR2-driven iCCA [2]. From a clinical

development perspective, derazantinib has shown preliminary antitumor activity in patients with
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unresectable or metastatic FGFR2 fusion-positive iCCA, leading to its evaluation in subsequent clinical

trials.

FIDES-01 Phase 2 Trial Design

Study Overview and Objectives

The FIDES-01 trial (NCT03230318) was a phase 2, open-label, single-arm study designed to evaluate the

efficacy and safety of derazantinib as a second-line therapy in patients with inoperable or advanced iCCA

harboring FGFR2 genetic alterations [3] [4]. This multicenter international trial aimed to address the

significant unmet medical need for effective treatments in patients who had progressed on first-line

chemotherapy, as there is no proven standard of care in this setting. The study was structured with two

distinct molecular cohorts to comprehensively evaluate derazantinib's activity across different types of

FGFR2 alterations, acknowledging the potential variability in treatment response based on the specific nature

of the genetic aberration.

The primary objectives differed between the two cohorts, reflecting the distinct clinical questions being

addressed for each population. For patients with FGFR2 fusions, the primary endpoint was objective

response rate (ORR) as assessed by central radiology review, aiming to confirm the tumor shrinkage

capability of derazantinib in this molecularly defined population. For patients with FGFR2 mutations or

amplifications, the primary endpoint was progression-free survival (PFS), recognizing the need to evaluate

clinical benefit in this less common alteration group [3]. Secondary endpoints across both cohorts included

disease control rate (DCR), overall survival (OS), duration of response, safety, and tolerability.

Patient Population and Treatment Regimen

Table 1: Key Eligibility Criteria for FIDES-01 Trial

Category Inclusion Criteria Exclusion Criteria

Diagnosis Histologically confirmed unresectable or
metastatic iCCA

Combined hepatocellular-
cholangiocarcinoma
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Category Inclusion Criteria Exclusion Criteria

Molecular
Status

FGFR2 fusions, mutations, or amplifications
confirmed by FISH or NGS

Presence of other driver mutations
(e.g., IDH1)

Prior Therapy ≥1 previous line of chemotherapy for
advanced disease

Prior treatment with selective
FGFR inhibitors

Performance
Status

ECOG performance status of 0 or 1 ECOG ≥2

Organ Function Adequate hematological, hepatic, and renal
function

Uncontrolled hyperphosphatemia

The trial enrolled a total of 143 patients across both cohorts, with 103 patients in the FGFR2 fusion cohort

and 40 patients in the FGFR2 mutations/amplifications cohort [3]. The median age of participants was 59

years, reflecting the typical onset of iCCA in younger populations compared to other gastrointestinal

malignancies. Approximately half of the participants had received ≥2 previous lines of therapy, indicating a

heavily pretreated population [3]. There was a female predominance (65% in the fusion cohort and 57% in

the mutation/amplification cohort), consistent with the known epidemiology of FGFR2-altered iCCA [5].

All eligible patients received derazantinib 300 mg orally once daily in continuous 28-day cycles until

disease progression, unacceptable toxicity, investigator decision, or consent withdrawal [5] [3]. The 300 mg

dose was established as the recommended phase 2 dose (RP2D) based on prior phase 1 studies that showed a

dose-dependent increase in toxicity at higher doses (250-425 mg QD) without corresponding efficacy

benefits [6]. Treatment beyond radiographic progression was permitted if, in the investigator's assessment,

the patient continued to derive clinical benefit. Dose interruptions and reductions (to 200 mg or 100 mg QD)

were allowed for management of toxicities, with a maximum of two dose reductions permitted per protocol.

Assessment Methods and Endpoints

Tumor response assessments were conducted using computed tomography (CT) or magnetic resonance

imaging (MRI) at baseline and every 8 weeks thereafter for the first 6 months, then every 12 weeks

thereafter until disease progression [5]. Responses were evaluated according to RECIST version 1.1 criteria,
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with all responses confirmed by central radiology review to minimize assessment bias in this open-label

study. The primary efficacy outcomes varied between cohorts as previously noted, with ORR defined as the

proportion of patients achieving complete response (CR) or partial response (PR), and DCR defined as the

proportion achieving CR, PR, or stable disease (SD).

Safety assessments included continuous monitoring of adverse events (AEs), vital signs, and laboratory

parameters (hematology and clinical biochemistry). AEs were graded according to the Common

Terminology Criteria for Adverse Events (CTCAE) version 4.03, with the exception of

hyperphosphatemia, which was graded using ArQule's proprietary criteria given the unique pathophysiology

of this on-target effect of FGFR inhibition [6]. Additionally, exploratory biomarker analyses included serial

measurements of serum phosphate and plasma FGF19, FGF21, and FGF23 levels to evaluate

pharmacodynamic effects of derazantinib on FGFR pathway inhibition [6].

Efficacy and Safety Results

Clinical Efficacy Outcomes

Table 2: Efficacy Results from FIDES-01 Phase 2 Trial

Parameter
FGFR2 Fusion Cohort
(n=103)

FGFR2 Mutation/Amplification
Cohort (n=44)

Objective Response Rate
(ORR)

21.4% [3] to 22.3% [5] 6.5% [3] to 6.8% [5]

Disease Control Rate (DCR) 75.7% (95% CI: 66.3-83.6) [3] 58.1% (95% CI: 39.1-75.5) [3]

Median Progression-Free
Survival (PFS)

7.8 [5] to 8.0 months [3] (95%

CI: 5.5-8.3)

8.3 months (95% CI: 1.9-16.7) [3]

6-Month PFS Rate 53.9% (95% CI:

42.8%-63.7%) [5]

53.9% (95% CI: 42.8%-63.7%) [5]

12-Month PFS Rate 18.8% (95% CI: 10.1-29.5) [5] 44.5% (95% CI: 20.4%-66.1%) [5]
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Parameter
FGFR2 Fusion Cohort
(n=103)

FGFR2 Mutation/Amplification
Cohort (n=44)

Median Overall Survival
(OS)

17.2 months (95% CI: 12.5-

22.4) [3]

15.9 months (95% CI: 8.4-not

estimable) [3]

The efficacy data from the FIDES-01 trial demonstrated meaningful clinical benefit across both cohorts,

with particularly robust outcomes in the FGFR2 fusion population. The ORR of 21.4-22.3% in the fusion

cohort [5] [3] compares favorably to historical response rates of approximately 5-10% with conventional

chemotherapy in the second-line setting. The median PFS of approximately 8 months in both cohorts [5] [3]

represents a significant improvement over the expected PFS of 2-4 months with chemotherapy in this setting.

The median OS of 17.2 months in the fusion cohort [3] is particularly notable, exceeding the typical OS of 6-

9 months observed in second-line iCCA studies.

The response characteristics revealed that no patients in the fusion cohort achieved a complete response,

while one patient in the mutation/amplification cohort with non-measurable disease per RECIST 1.1 criteria

achieved a complete response [5]. Stable disease was the most common best overall response, observed in

53.4% of fusion patients and 56.8% of mutation/amplification patients [5]. The median duration of response

was 6.4 months and 5.6 months in the fusion and mutation/amplification cohorts, respectively [5], indicating

sustained tumor control in responding patients. The disparity in ORR between the fusion and

mutation/amplification cohorts (21.4% vs 6.5%) suggests that FGFR2 fusions may be more sensitive to

derazantinib inhibition compared to other FGFR2 alteration types, highlighting the importance of precise

molecular characterization for optimal patient selection.

Safety and Tolerability Profile

Table 3: Common Adverse Events in FIDES-01 Trial (All Grades)

Adverse Event
Incidence
(%)

Grade ≥3
Incidence

Management Strategies

Hyperphosphatemia 35-37% [5]
[3]

Not specified Phosphate binders, dietary
modification
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Adverse Event
Incidence
(%)

Grade ≥3
Incidence

Management Strategies

Fatigue/Asthenia 33-34% [5]

[3]

Not specified Dose modification, supportive care

Nausea 30-32% [5]

[3]

Not specified Antiemetics, taking with food

Transaminase
elevations

29% [3] 9-10% [5] Dose interruption/reduction,

monitoring

Dry Mouth 27% [5] [3] Not specified Sugar-free gum, saliva substitutes

Dry Eye 23-24% [5]
[3]

Not specified Artificial tears, ophthalmologic
evaluation

The safety population included all 143 enrolled patients who received at least one dose of derazantinib.

Treatment-emergent adverse events (TEAEs) were reported in 88% of patients overall, with grade 3 or

higher events occurring in 32% of patients [5]. The majority of AEs were grade 1 or 2 in severity and

manageable with supportive care and dose modifications [3]. Hyperphosphatemia, an on-target effect of

FGFR inhibition, was the most frequently reported AE (35-37% of patients) [5] [3], consistent with the

drug's mechanism of action. This effect actually serves as a pharmacodynamic marker of effective FGFR

pathway inhibition and was managed medically in most cases without requiring treatment discontinuation.

Notably, the incidence of certain FGFR inhibitor class effects was relatively low with derazantinib

compared to other agents in this class. Specifically, nail toxicities occurred in 7.5% of patients, stomatitis in

2.0%, retinal events in 1.4%, and palmar-plantar erythrodysesthesia (hand-foot syndrome) in 1.4% [5]. This

suggests that derazantinib may offer a favorable tolerability profile within the FGFR inhibitor class. The

treatment discontinuation rates were 98% in the fusion cohort and 78% in the mutation/amplification cohort,

primarily due to disease progression rather than AEs [3] [4]. These data collectively support that

derazantinib has a manageable safety profile with appropriate monitoring and intervention.

Analytical Method for Derazantinib Quantification
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UPLC-MS/MS Protocol for Drug Monitoring

A novel ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method

was developed and validated for the determination of derazantinib concentrations in biological matrices,

enabling precise pharmacokinetic monitoring in clinical trials [2]. This sensitive and rapid analytical

technique represents an essential component of comprehensive derazantinib protocol implementation,

allowing researchers to establish exposure-response relationships and assess compliance.

Instrumentation and Conditions: The UPLC-MS/MS system consisted of a Waters Xevo TQ-S triple

quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a Waters

ACQUITY UPLC I-Class system for chromatographic separation [2]. The stationary phase was an

ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase

comprised 0.1% formic acid in water (aqueous phase) and acetonitrile (organic phase), with a gradient

elution program as follows: 0-0.5 min (10% acetonitrile at 0.30 mL/min); 0.5-1.0 min (acetonitrile increased

from 10% to 90%); 1.0-1.4 min (90% acetonitrile); and 1.4-1.5 min (acetonitrile decreased from 90% to

10%) [2]. The injection volume was 2 μL, and the total run time was 2.0 minutes per sample.

Mass Spectrometry Parameters: Detection was performed in selective reaction monitoring (SRM) mode

with positive ion detection. The mass transitions monitored were m/z 468.96 → 382.00 for derazantinib and

m/z 488.01 → 400.98 for pemigatinib (internal standard) [2]. Key mass spectrometry parameters included a

desolvation temperature of 500°C, desolvation gas flow of 1000 L/hr, cone gas flow of 150 L/hr, and

collision gas flow of 0.15 mL/min. These optimized parameters ensured selective and sensitive detection of

derazantinib across the anticipated concentration range in clinical samples.

Sample Preparation Procedure: Plasma samples (100 μL) were protein-precipitated with 300 μL of

acetonitrile containing the internal standard (pemigatinib) [2]. After vortex mixing for 1 minute and

centrifugation at 13,000 rpm for 10 minutes at 4°C, the supernatant was transferred to autosampler vials for

injection. The method demonstrated linearity over a concentration range of 1-2000 ng/mL, with precision

and accuracy meeting accepted bioanalytical validation criteria [2]. This robust quantification protocol is

essential for derazantinib therapeutic drug monitoring and pharmacokinetic studies in both preclinical and

clinical settings.

FGFR Signaling Pathway and Rationale for Targeting
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Diagram 1: FGFR2 Signaling Pathway and Derazantinib Mechanism of Action. FGFR2 fusions,

characteristic of a subset of iCCA cases, demonstrate constitutive activation that drives oncogenic signaling

through multiple downstream pathways including RAS-RAF-MEK-ERK (proliferation), PI3K-AKT-mTOR

(survival), STAT (proliferation), and PLCγ (migration). Derazantinib specifically targets and inhibits the

FGFR2 fusion protein, abrogating these downstream signals.

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various

physiological processes, including embryonic development, tissue repair, and metabolism. Under normal

conditions, FGFR activation requires binding of FGF ligands, leading to receptor dimerization,

autophosphorylation, and initiation of intracellular signaling cascades [7]. The primary downstream

pathways include RAS-MAPK, PI3K-AKT, PLCγ, and STAT, which collectively regulate fundamental

cellular processes including proliferation, survival, differentiation, and migration [7].

In iCCA, FGFR2 gene fusions represent a prototypical oncogenic driver alteration that constitutively

activates this signaling network independent of ligand binding [7]. These fusions typically involve the 3'

region of FGFR2 (containing the kinase domain) fused to various 5' partner genes, with the most common

being FGFR2-BICC1 arising from t(10;10)(q21;q26) [7]. Other recurrent fusion partners include FGFR2-

PPHLN1, FGFR2-AHCYL1, FGFR2-PARK2, and FGFR2-MGEA5 [7]. These structural rearrangements

result in constitutive receptor dimerization and ligand-independent signaling, leading to uncontrolled

activation of the downstream oncogenic pathways illustrated in Diagram 1.

The biological and clinical significance of FGFR2 fusions in iCCA is substantial. These alterations are found

almost exclusively in the intrahepatic subtype of cholangiocarcinoma (not in perihilar or extrahepatic forms)

and are generally mutually exclusive with other oncogenic drivers such as KRAS and IDH1 mutations [7].

From a clinical perspective, patients with FGFR2-fusion positive iCCA tend to be younger, more often

female, and demonstrate a more favorable prognosis compared to their FGFR2 wild-type counterparts, even

before the advent of targeted therapies [7]. This distinct clinical profile underscores the importance of

comprehensive molecular testing in all iCCA patients to identify those who may derive benefit from FGFR-

directed therapies like derazantinib.
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The development of derazantinib for FGFR2-altered iCCA represents a paradigm shift in the management

of this challenging malignancy, moving away from non-selective chemotherapy toward molecularly targeted

approaches. The phase 2 FIDES-01 trial results demonstrate that derazantinib provides meaningful clinical

benefit with a manageable safety profile in previously treated patients with advanced iCCA harboring

FGFR2 alterations [5] [3] [4]. The efficacy appears most pronounced in the fusion cohort, with an ORR of

21.4-22.3% and median PFS of 7.8-8.0 months, comparing favorably to historical controls receiving

chemotherapy in the second-line setting.

Several important considerations emerge from the derazantinib clinical development program. First, the

differential efficacy observed between fusion and mutation/amplification cohorts highlights the importance

of understanding the specific nature of FGFR alterations and their respective sensitivities to targeted

inhibition [5] [3]. Second, the unique safety profile of derazantinib, characterized by relatively low rates of

certain class-effect toxicities like hyperphosphatemia compared to other FGFR inhibitors, suggests potential

differentiation within this drug class [5]. Finally, the development of a robust UPLC-MS/MS analytical

method for derazantinib quantification [2] provides researchers with an essential tool for therapeutic drug

monitoring and pharmacokinetic-pharmacodynamic analyses.

Looking forward, several key questions remain to be addressed. The ongoing evaluation of derazantinib in

combination with immune checkpoint inhibitors (e.g., in the FIDES-02 study NCT04045613 [1]) represents

a promising approach to potentially enhance and extend treatment responses. Additionally, understanding

and overcoming resistance mechanisms to FGFR inhibition will be crucial for improving long-term

outcomes, with secondary FGFR2 kinase domain mutations already identified as one relevant resistance

pathway [6]. As the field progresses, derazantinib continues to show promise as an important therapeutic

option for patients with FGFR2-altered iCCA, potentially joining other approved FGFR inhibitors in

reshaping the treatment landscape for this molecularly defined subset of biliary tract cancers.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Derazantinib - an overview | ScienceDirect Topics [sciencedirect.com]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 10 / 12 Tech Support

https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.jhoponline.com/special-issues/2022-year-in-review-cholangiocarcinoma/19421:preliminary-results-from-the-fides-01-trial-derazantinib-as-a-second-line-treatment-for-icca-with-fgfr2-alterations
https://ccanewsonline.com/web-exclusives/derazantinib-shows-clinical-efficacy-in-the-treatment-of-icca-in-patients-with-genetically-aberrant-fgfr2
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.jhoponline.com/special-issues/2022-year-in-review-cholangiocarcinoma/19421:preliminary-results-from-the-fides-01-trial-derazantinib-as-a-second-line-treatment-for-icca-with-fgfr2-alterations
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.sciencedirect.com/topics/medicine-and-dentistry/derazantinib
https://www.nature.com/articles/s41416-018-0334-0
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/topics/medicine-and-dentistry/derazantinib
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


2. Lack of pharmacokinetic interaction between derazantinib ... [pmc.ncbi.nlm.nih.gov]

3. Preliminary Results from the FIDES-01 Trial: Derazantinib ... [jhoponline.com]

4. Derazantinib Shows Clinical Efficacy in the Treatment of ... [ccanewsonline.com]

5. Derazantinib Demonstrates Promising Efficacy in ... [onclive.com]

6. Derazantinib (ARQ 087) in advanced or inoperable FGFR2 ... [nature.com]

7. The Evolving Role of FGFR2 Inhibitors in Intrahepatic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Derazantinib Phase 2 Study in Intrahepatic Cholangiocarcinoma

(iCCA): Comprehensive Protocol and Application Guide]. Smolecule, [2026]. [Online PDF]. Available

at: [https://www.smolecule.com/products/b547998#derazantinib-phase-2-study-design-icca]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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